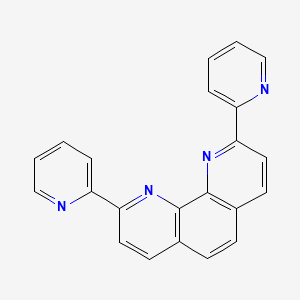

2,9-Di(pyridin-2-yl)-1,10-phenanthroline

描述

2,9-Di(pyridin-2-yl)-1,10-phenanthroline is a useful research compound. Its molecular formula is C22H14N4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,9-Di(pyridin-2-yl)-1,10-phenanthroline (DPyPhen) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and DNA interactions. This article reviews the synthesis, characterization, and biological activity of DPyPhen, focusing on its cytotoxic effects against various cancer cell lines and its ability to interact with DNA structures.

Synthesis and Characterization

DPyPhen is synthesized through a series of chemical reactions involving pyridine derivatives and 1,10-phenanthroline. The compound's structure is confirmed using various spectroscopic techniques, including NMR and mass spectrometry. The molecular formula is with a molecular weight of 334.4 g/mol.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of DPyPhen against several tumor cell lines, including:

- PC-3 (prostate cancer)

- DU145 (prostate cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HT29 (colon cancer)

The results indicate that DPyPhen exhibits moderate cytotoxicity with IC values ranging from 30 to 80 μM across different cell lines. Notably, in PC-3 cells, the compound showed an IC value of 18 μM, suggesting a selective action against prostate cancer cells compared to healthy RWPE-1 cells .

The mechanism by which DPyPhen induces cytotoxicity involves the induction of apoptosis. Cell cycle analysis and Annexin V/PI assays demonstrate that DPyPhen can effectively trigger programmed cell death in cancer cells. This apoptotic effect is similar to other known phenanthroline derivatives that target G-quadruplex DNA structures .

DNA Interaction Studies

DPyPhen has been shown to selectively interact with telomeric G-quadruplex DNA over double-stranded DNA. Various assays, including FRET-based melting assays and circular dichroism (CD), confirm this preferential binding. The compound's ability to stabilize G-quadruplex structures may contribute to its anticancer properties by inhibiting telomerase activity in cancer cells .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of DPyPhen compared to other related compounds:

| Compound | IC (μM) | Selectivity (Tumor vs Normal) | Mechanism of Action |

|---|---|---|---|

| This compound | 18 (PC-3) | Moderate | Apoptosis via G4 binding |

| PhenDC3 | 15 (PC-3) | High | G4 stabilization |

| PhenQE8 | 20 (PC-3) | Moderate | G4 stabilization |

Case Studies

Recent studies have highlighted the potential of DPyPhen in combination therapies. For instance, when used alongside conventional chemotherapeutic agents, DPyPhen enhances the overall efficacy against resistant cancer cell lines. This synergistic effect underscores the importance of exploring novel combinations in cancer treatment strategies .

科学研究应用

Structural Features

The compound's structure consists of a phenanthroline core that provides a planar arrangement conducive to coordination chemistry. The presence of pyridine rings enhances its electron-donating ability, making it an effective ligand for various metal ions.

Coordination Chemistry

2,9-Di(pyridin-2-yl)-1,10-phenanthroline is primarily utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals and lanthanides has been extensively studied. For instance, research indicates that this compound selectively binds with lanthanide ions and uranyl cations, making it valuable for applications in nuclear chemistry and environmental monitoring .

Metal Ion Sensing

The compound's coordination properties enable its use in the detection of metal ions. Complexes formed with metal ions exhibit distinct color changes and absorption spectra, allowing for colorimetric detection methods. This application is particularly useful in environmental analysis for detecting trace metals like iron, copper, and nickel .

Photochemistry

In photochemical applications, this compound acts as an effective photosensitizer. Its unique optical properties allow it to participate in photochemical reactions, making it suitable for studies involving photocatalysis and photoluminescence .

Drug Development

The compound has shown promise in drug research as a scaffold for developing new pharmaceutical agents. Its structural versatility allows it to interact with various biological targets, leading to the synthesis of compounds with potential anti-cancer and antibacterial activities . Studies have indicated that derivatives of this compound can enhance drug delivery systems by improving the solubility and bioavailability of therapeutic agents.

Material Science

In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas adsorption and separation technologies due to their tunable porosity and stability . The compound’s coordination capabilities make it an ideal candidate for creating functional materials with specific properties.

Case Study 1: Metal Ion Selectivity

A study published in Inorganic Chemistry demonstrated the selectivity of this compound for various lanthanide ions in aqueous solutions. The research highlighted how the ligand's preorganized structure facilitates selective binding, which is crucial for applications in separation technologies and environmental remediation .

Case Study 2: Photocatalytic Applications

Research conducted on the photocatalytic properties of this compound revealed its effectiveness in degrading organic pollutants under light irradiation. The study illustrated how the complex formed between the ligand and a metal catalyst enhances the photocatalytic activity compared to uncoordinated metal complexes .

化学反应分析

Coordination Chemistry with Ruthenium

DPyPhen forms Ru(II) complexes with tunable electronic properties depending on axial ligands:

| Axial Pyridine Substituent | λₘₐₓ (nm) | Oxidation Potential (V vs SCE) | Reduction Potential (V vs SCE) |

|---|---|---|---|

| CF₃ | 516 | 1.36 | -0.97 |

| NMe₂ | 580 | 1.03 | -1.08 |

Key findings :

-

The lowest-energy metal-to-ligand charge transfer (MLCT) transition redshifts with electron-donating substituents (e.g., NMe₂) .

-

Oxidation potentials correlate with substituent electronegativity, while reduction potentials remain relatively constant .

-

Nonradiative decay pathways dominate, rendering these complexes nonemissive .

Dinuclear Ru–Pd Complexes

DPyPhen derivatives functionalized with di(pyridin-2-yl)amine (dpa) form heterodinuclear Ru–Pd complexes (Figure 1) :

-

Ru(Phen-NPy2)Pd structures show Ru coordinated to phenanthroline and Pd to dpa, confirmed by NMR and X-ray diffraction.

-

The dpa unit’s orientation depends on substituent position:

Catalytic implications :

-

These complexes exhibit modulated redox properties for potential use in tandem catalysis.

-

DFT calculations reveal substituent-dependent electronic coupling between Ru and Pd centers .

Reactivity with Other Metals

While Ru and Pd complexes dominate DPyPhen chemistry, preliminary studies suggest reactivity with:

-

Copper : DPyPhen stabilizes Cu(I) in aqueous media, forming luminescent complexes .

-

Iron : Under oxidative conditions, DPyPhen acts as a redox-active ligand, facilitating Fe(II)/Fe(III) cycling .

Functionalization and Derivatives

DPyPhen undergoes regioselective modifications:

-

Chlorination : Treatment with NaClO₂ yields 5-chloro derivatives, identified via isotopic H/D exchange and MS .

-

Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the 4- and 7-positions, enhancing π-conjugation .

| Property | Trend | Mechanistic Basis |

|---|---|---|

| MLCT Transition Energy | Decreases with electron-donating groups | Enhanced Ru → ligand electron delocalization |

| Oxidation Potential | Increases with electronegative groups | Stabilization of Ru(III) state |

| Catalytic Activity | Higher with Pd–Ru electronic coupling | Synergistic metal-center interactions |

属性

IUPAC Name |

2,9-dipyridin-2-yl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4/c1-3-13-23-17(5-1)19-11-9-15-7-8-16-10-12-20(18-6-2-4-14-24-18)26-22(16)21(15)25-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZXFSSFAIVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=N5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478533 | |

| Record name | 2,9-Di(pyridin-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773883-32-2 | |

| Record name | 2,9-Di(pyridin-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。